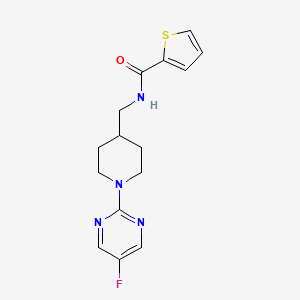

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4OS/c16-12-9-18-15(19-10-12)20-5-3-11(4-6-20)8-17-14(21)13-2-1-7-22-13/h1-2,7,9-11H,3-6,8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRUPFZWHLZAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using 5-fluoropyrimidine as a starting material.

Coupling with Thiophene-2-Carboxamide: The final step involves coupling the piperidine-fluoropyrimidine intermediate with thiophene-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine and thiophene groups may contribute to its overall bioactivity. The exact pathways and targets are still under investigation, but it is believed to modulate various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrimidine Substitutents

- 5-Chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (CAS 1797124-03-8) Modifications: Replaces the 5-fluoropyrimidin-2-yl group with a 3-cyanopyridin-2-yl substituent. Molecular weight (360.9 g/mol) is lower than the target compound, which may influence solubility and diffusion rates .

- N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide (CAS 2034259-96-4) Modifications: Substitutes the 5-fluoropyrimidin-2-yl group with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. However, the bulkier substituent may sterically hinder target interactions .

Analogues with Alternative Core Structures

- (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Modifications: Replaces the piperidine ring with a 2,4-dichlorophenyl-substituted propan-2-ylamine chain. Impact: The dichlorophenyl group enhances hydrophobic interactions but may introduce toxicity concerns.

- N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (Compound 8j) Modifications: Integrates a thiomorpholinothieno[2,3-d]pyrimidine core instead of a simple pyrimidine. Reported antibacterial efficacy highlights the role of the thiophene carboxamide in microbial target engagement .

Sulfonamide Derivatives

- N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)

- Modifications : Adds a sulfamoyl group to the phenyl ring, increasing molecular weight (435.5 g/mol).

- Impact : The sulfonamide group enhances hydrogen-bonding capacity and solubility, making it suitable for extracellular targets. This contrasts with the target compound’s likely intracellular applications .

Key Research Findings

- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s small size and electronegativity optimize metabolic stability without excessive steric hindrance, whereas bulkier groups (e.g., trifluoromethyl) may limit target access despite improved lipophilicity .

- Thiophene Carboxamide Role : Derivatives retaining this moiety (e.g., Compounds 8j, 1) show consistent antibacterial activity, suggesting its importance in microbial target interactions .

- Piperidine Flexibility: Compounds with rigidified piperidine cores (e.g., thiomorpholinothieno derivatives) demonstrate improved selectivity but reduced synthetic accessibility .

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a piperidine ring, a fluoropyrimidine moiety, and a thiophene carboxamide group. The presence of fluorine enhances its biological activity and metabolic stability, making it a promising candidate for drug development.

The biological activity of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene moiety may play a role in modulating enzyme activity, while the piperidine ring can influence receptor interactions, potentially leading to various therapeutic effects.

1. Inhibition of Metalloproteinases

Research indicates that this compound exhibits significant inhibitory activity against metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs is crucial in treating diseases such as cancer and arthritis, where excessive matrix degradation contributes to disease progression.

2. Neuropharmacological Effects

Compounds with similar structural characteristics have shown promise in modulating neurotransmitter systems. This suggests potential applications in neuropharmacology, particularly for conditions such as depression and anxiety disorders.

3. Antiviral Activity

Preliminary studies have indicated that the compound may exhibit antiviral properties, particularly against HIV. Its interaction with viral enzymes could inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Table 1: Summary of Biological Activities

Research Insights

A study conducted on related compounds demonstrated that modifications to the piperidine and thiophene moieties significantly altered their biological activities. For instance, substituents on the thiophene ring enhanced MMP inhibition while maintaining low cytotoxicity levels .

Another case study focused on the synthesis and evaluation of various derivatives of this compound, revealing that specific structural modifications could enhance its selectivity and potency against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.